

# Spectroscopic and Structural Analysis of Sodium Sulfanilate Dihydrate: A Technical Guide

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## Compound of Interest

Compound Name:	Sodium 4-Aminobenzenesulfonate Hydrate
Cat. No.:	B057364

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This technical guide provides a comprehensive overview of the spectroscopic and structural data available for sodium sulfanilate dihydrate (SSDH). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information on this compound. The guide consolidates key quantitative data, outlines detailed experimental methodologies for its acquisition, and presents visual workflows for clarity.

## Quantitative Spectroscopic and Structural Data

The following sections summarize the key quantitative data for sodium sulfanilate dihydrate, presented in tabular format for ease of reference and comparison.

## Infrared (IR) Spectroscopy

Infrared spectroscopy of sodium sulfanilate dihydrate reveals characteristic vibrational modes for the amino group (N-H), water of hydration (O-H), and the sulfonate group (S-O). The assignments for the fundamental stretching vibrations are detailed below.

Table 1: Infrared Vibrational Band Assignments for Sodium Sulfanilate Dihydrate

Vibrational Mode	Band Position at 10 K (cm <sup>-1</sup> )	Band Position at Room Temp. (cm <sup>-1</sup> )
O-D Stretch (Water 1)	2481	2490
O-D Stretch (Water 1)	2582	2577
O-D Stretch (Water 2)	2639	2634
O-D Stretch (Water 2)	2686	2682
N-D Stretch (Amine)	2419	2419
N-D Stretch (Amine)	2499	2501
N-H Stretch (Amine)	3350	3352
N-H Stretch (Amine)	3432	3431
O-H Stretch (Water)	3390	3390
O-H Stretch (Water)	3555	3550
O-H Stretch (Water)	3612	3608
O-H Stretch (Water)	3647	3644

Data sourced from a study on weakly bound hydrogen bonds in crystalline sodium sulfanilate dihydrate.

## UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of sodium sulfanilate dihydrate is characterized by a strong absorption band in the ultraviolet region, making it suitable for analysis by UV-Vis spectroscopy.

Table 2: UV-Vis Absorption Data for Sodium Sulfanilate Dihydrate

Parameter	Wavelength (nm)	Solvent
UV Cutoff Wavelength	~243	-
Absorption Maximum	~248	Water

Data indicates good optical transparency in the visible region, a key requirement for nonlinear optical (NLO) materials.[1][2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental peak lists for sodium sulfanilate dihydrate are not readily available in published literature, spectra are accessible through databases such as SpectraBase.[3] The expected  $^1\text{H}$  NMR spectrum in a solvent like  $\text{D}_2\text{O}$  would primarily feature signals from the aromatic protons of the sulfanilate anion.

Table 3: Predicted  $^1\text{H}$  NMR Spectral Characteristics for the Sulfanilate Anion

Proton Environment	Expected Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity
Aromatic C-H (ortho to - $\text{NH}_2$ )	6.6 - 7.0	Doublet
Aromatic C-H (ortho to $-\text{SO}_3^-$ )	7.5 - 7.9	Doublet

Note: Chemical shift ranges are approximate and based on general principles for substituted benzene rings. The amino ( $-\text{NH}_2$ ) and sulfonate ( $-\text{SO}_3^-$ ) groups exert strong, opposing electronic effects (donating and withdrawing, respectively), leading to a distinct AA'BB' splitting pattern for the aromatic protons.

## Mass Spectrometry (MS)

Experimental mass spectra for sodium sulfanilate dihydrate are not commonly published. As a salt, the compound would dissociate in the electrospray ionization (ESI) source. Analysis is challenging due to the presence of a non-volatile sodium salt, which can cause ion suppression.[4] However, the expected ions can be predicted based on the structure.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Sodium Sulfanilate Ions in ESI-MS

Ion	Formula	Calculated Exact Mass (Da)	Expected m/z (ESI Mode)
Sulfanilate Anion	$[\text{C}_6\text{H}_6\text{NO}_3\text{S}]^-$	172.0074	172.0074 (Negative)

| Sodium Cation |  $[\text{Na}]^+$  | 22.9898 | 22.9898 (Positive) |

## X-Ray Crystallography

The crystal structure of sodium sulfanilate dihydrate has been determined by single-crystal X-ray diffraction.

Table 5: Crystallographic Data for Sodium Sulfanilate Dihydrate

Parameter	Value
<b>Crystal System</b>	<b>Orthorhombic</b>
Space Group	Pbca
a	23.895(5) Å
b	10.101(2) Å
c	7.944(2) Å

The sodium atom exhibits a distorted octahedral coordination with oxygen atoms, and the amino group is notably distorted from a planar conformation, influenced by hydrogen bonding within the crystal lattice.

## Experimental Protocols

This section provides detailed methodologies for acquiring the spectroscopic data presented above. These protocols are synthesized from standard laboratory procedures.

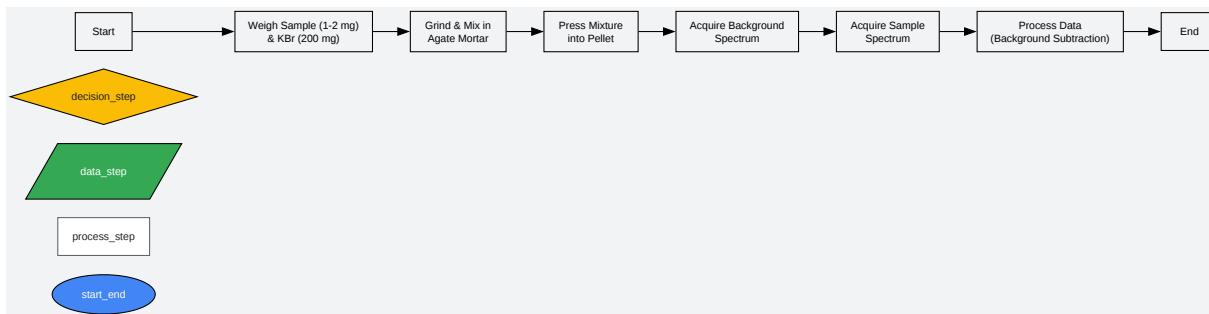
### Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the preparation of a solid sample for FTIR analysis using the potassium bromide (KBr) pellet method.

- Sample Preparation:
  - Weigh approximately 1-2 mg of sodium sulfanilate dihydrate.

- Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr powder.
- Grind the KBr to a fine powder using an agate mortar and pestle. Add the sample to the mortar.
- Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous distribution and reduce particle size, which minimizes light scattering.

- Pellet Formation:
  - Transfer a portion of the mixture to a pellet-forming die.
  - Assemble the die and place it in a hydraulic press.
  - Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
  - Collect a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
  - Collect the sample spectrum over the desired range (e.g., 4000-400 cm<sup>-1</sup>).
  - Process the resulting spectrum by performing a background subtraction.



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### FTIR Analysis Workflow

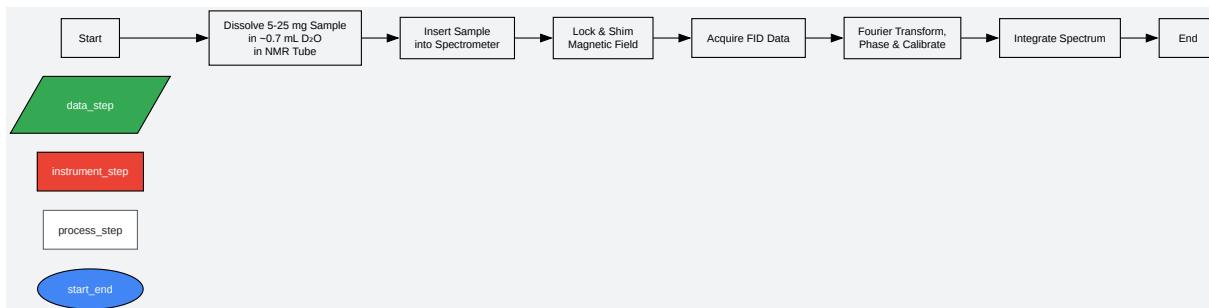
## Protocol: $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for preparing a sample for  $^1\text{H}$  NMR analysis in a deuterated solvent.

- Sample Preparation:
  - Weigh 5-25 mg of sodium sulfanilate dihydrate directly into a clean, dry NMR tube.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide,  $\text{D}_2\text{O}$ ) using a Pasteur pipette.
  - Cap the NMR tube securely and gently agitate or vortex until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.
- Instrument Setup:

- Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's gauge.
- Place the sample into the NMR spectrometer's autosampler or manual insertion port.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

- Data Acquisition:
  - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5 times the longest  $T_1$  relaxation time.
  - Acquire the Free Induction Decay (FID) data.
  - Process the FID using a Fourier transform.
  - Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., HDO at  $\sim$ 4.79 ppm in  $D_2O$ ).
  - Integrate the signals to determine the relative ratios of different protons.

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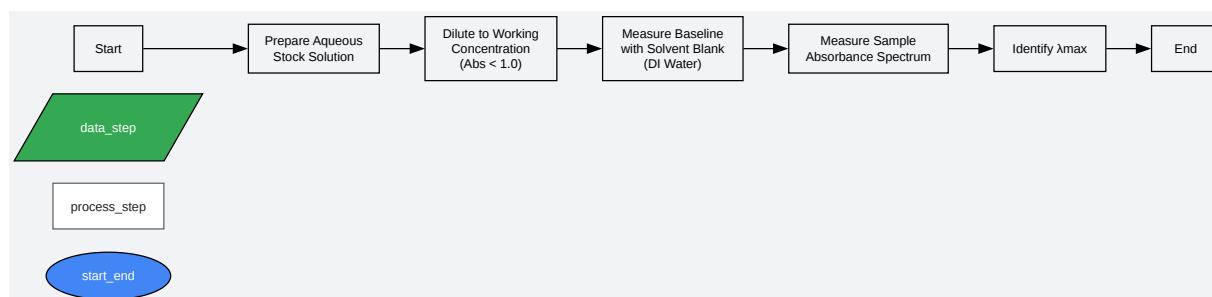
### <sup>1</sup>H NMR Analysis Workflow

## Protocol: UV-Visible (UV-Vis) Spectroscopy

This protocol details the measurement of the UV-Vis absorption spectrum of an aqueous solution of sodium sulfanilate dihydrate.

- Solution Preparation:
  - Prepare a stock solution of sodium sulfanilate dihydrate of a known concentration (e.g., 1 mg/mL) in deionized water.
  - Perform serial dilutions to prepare a working solution with a concentration that results in an absorbance maximum between 0.1 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.
- Instrument Setup:

- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.
- Select the "Spectrum" or "Scan" mode.
- Data Acquisition:
  - Fill a quartz cuvette with the solvent (deionized water) to be used as the reference blank.
  - Place the cuvette in the sample holder and record a baseline or "zero" spectrum. This corrects for absorbance from the cuvette and solvent.
  - Rinse the cuvette with the sample solution before filling it.
  - Fill the cuvette with the sodium sulfanilate dihydrate working solution and place it in the sample holder.
  - Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
  - Identify the wavelength of maximum absorbance ( $\lambda_{\max}$ ).



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### UV-Vis Spectroscopic Analysis Workflow

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